molecular formula C9H8BrN B1278133 2-(4-Bromophenyl)propanenitrile CAS No. 42186-06-1

2-(4-Bromophenyl)propanenitrile

Cat. No.: B1278133
CAS No.: 42186-06-1
M. Wt: 210.07 g/mol
InChI Key: FSSOXPFLDSMDKO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrN It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)propanenitrile typically involves the reaction of 4-bromophenylacetonitrile with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran at room temperature. The process involves two stages: the initial deprotonation of 4-bromophenylacetonitrile followed by alkylation with iodomethane .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 2-(4-Bromophenyl)propanamine.

    Oxidation: 2-(4-Bromophenyl)propanoic acid.

Scientific Research Applications

2-(4-Bromophenyl)propanenitrile has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(4-Bromophenyl)propanenitrile varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, in cancer research, it may inhibit cell proliferation by interfering with key signaling pathways involved in tumor growth.

Comparison with Similar Compounds

  • 4-Bromo-α-cyanocinnamaldehyde
  • 2-(4-Bromophenyl)propanoic acid
  • 2-(4-Bromophenyl)propanamine

Comparison: 2-(4-Bromophenyl)propanenitrile is unique due to its specific structural features, such as the presence of both a bromine atom and a nitrile group. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. For example, while 2-(4-Bromophenyl)propanoic acid is primarily used in oxidation reactions, this compound offers broader utility in both substitution and reduction reactions .

Biological Activity

2-(4-Bromophenyl)propanenitrile, with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group attached to a propanenitrile moiety, which provides unique chemical properties that may facilitate various therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound is characterized by:

  • High Lipophilicity : Log P values ranging from 2.13 to 3.08 suggest good membrane permeability, which is crucial for bioactivity.
  • Functional Groups : The presence of both a reactive nitrile group and a bromo-substituted aromatic ring enhances its versatility in organic synthesis and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Notably, certain derivatives have shown selective leishmanicidal effects, making them candidates for further pharmaceutical development against Leishmania major .

Case Study: Leishmanicidal Activity

In a study investigating the efficacy of various compounds against L. major, derivatives of this compound were tested for their ability to inhibit parasite growth. The results demonstrated promising inhibition rates, suggesting that modifications to the compound could enhance its therapeutic potential.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated .

Research Findings

  • In Vitro Studies : Compounds similar to this compound have shown moderate antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range .
  • Mechanism of Action : The interaction with tubulin polymerization has been proposed as a mechanism through which these compounds exert their anticancer effects .

Enzyme Inhibition

Studies have indicated that this compound may inhibit cytochrome P450 enzymes (specifically CYP1A2), which play a critical role in drug metabolism . This inhibition could impact the pharmacokinetics of co-administered drugs, making it essential to consider when evaluating therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Amino-2-(4-bromophenyl)propanenitrileContains amino group; potential for further modificationsAntimicrobial and anticancer
2-Amino-2-(4-chlorophenyl)propanenitrileChlorine instead of bromine; different reactivityVaries
2-Amino-2-(4-fluorophenyl)propanenitrileFluorine substitution; altered lipophilicityVaries

The presence of the bromine atom in this compound imparts specific chemical and biological properties that distinguish it from other analogs.

Properties

IUPAC Name

2-(4-bromophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSOXPFLDSMDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444360
Record name 2-(4-bromophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42186-06-1
Record name 2-(4-bromophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)propanenitrile
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Synthesis routes and methods I

Procedure details

A solution of 50.0 g (225.0 mmol) of 4-bromophenylacetonitrile and 1.8 g (12.8 mmol) of potassium carbonate in 387 mL of dimethyl carbonate was heated to 180° C. in a sealed vessel for 16 hours. The solution was then cooled, diluted with 200 ml of ethyl acetate and washed once with 100 ml water, once with 100 ml of 10% aqueous sodium bisulfate and once with 100 ml brine. The organic portion was dried (MgSO4), filtered and concentrated in vacuo. The residue was distilled under vacuum through a short path distillation apparatus to afford 40.3 g (85%) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
387 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(4-bromo phenyl) acetonitrile (20 g, 102.04 mmol) in dry tetrahydrofuran (200 mL) was added sodium bis(trimethylsilyl)amide (18.71 g, 102.04 mmol) at 0° C. under a nitrogen atmosphere. After stirring for 20 minutes at room temperature, methyl iodide (14.48 g, 102 mmol) was added and then stirred for 1 h at room temperature. The reaction mixture was quenched with an aqueous ammonium chloride solution and extracted with ethyl acetate (2×150 mL). The combined organic layers were washed with water (2×100 mL), a saturated aqueous sodium chloride solution (2×25 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Flash chromatography (3-4% ethyl acetate/hexanes) afforded 2-(4-bromo-phenyl)-propionitrile as a light yellow liquid (11.5 g, 53.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

An autoclave is charged with 25.0 g (128 mmol) 4-bromobenzylcyanide, 190 mL dimethylcarbonate and 0.900 g (6.51 mmol) K2CO3 and stirred for 16 h at 180° C. Then the reaction mixture is allowed to cool to r.t., the mixture is diluted with EtOAc and washed with water (1×), aq. 10% Na2S2O3 solution (1×) and brine (1×). The organic layer is dried with MgSO4 and the solvent is removed in vacuo. The residue is purified by destillation (bath temperature 204° C., head temperature 153° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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